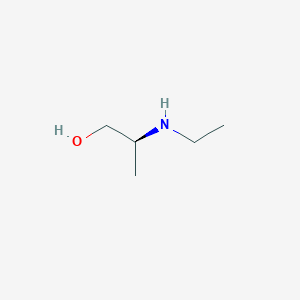
(2S)-2-(ethylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(ethylamino)propan-1-ol is a chiral amino alcohol with the molecular formula C5H13NO. It is an important intermediate in organic synthesis and is used in various chemical reactions and industrial applications. The compound is characterized by the presence of an ethylamino group attached to the second carbon of a propanol backbone, making it a secondary amine and a primary alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(ethylamino)propan-1-ol can be achieved through several methods. One common approach involves the reductive amination of acetone with ethylamine, followed by reduction of the resulting imine. The reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride under mild conditions to yield the desired amino alcohol.
Another method involves the catalytic hydrogenation of 2-(ethylamino)propanal, which can be prepared by the reaction of ethylamine with propanal. The hydrogenation process is carried out in the presence of a catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of flow reactors allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality. Catalytic hydrogenation and reductive amination are commonly employed in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(ethylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in sulfuric acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-(ethylamino)propanal, 2-(ethylamino)propanoic acid.
Reduction: 2-(ethylamino)propan-1-amine, 2-(ethylamino)propan-1-ol.
Substitution: Various substituted amino alcohols depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(ethylamino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(ethylamino)propan-1-ol depends on its specific application. In enzymatic reactions, it can act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. In pharmaceutical applications, the compound may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(ethylamino)propan-1-ol: The enantiomer of (2S)-2-(ethylamino)propan-1-ol, with similar chemical properties but different biological activity.
2-(methylamino)propan-1-ol: A related compound with a methyl group instead of an ethyl group, used in similar applications.
2-(isopropylamino)propan-1-ol: Another related compound with an isopropyl group, exhibiting different reactivity and applications.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the ethylamino group also imparts distinct chemical reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
(2S)-2-(ethylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-6-5(2)4-7/h5-7H,3-4H2,1-2H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBGCXQCQVUHNE-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112150-26-2 |
Source


|
| Record name | (2S)-2-(ethylamino)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate](/img/structure/B2678734.png)
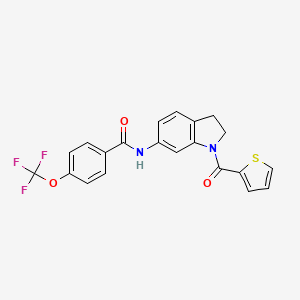
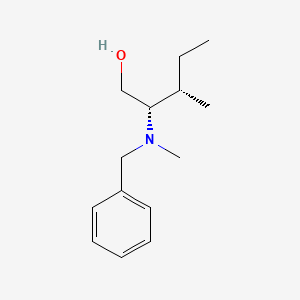
![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone](/img/structure/B2678737.png)
![N'-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-fluorophenyl)methoxy]benzohydrazide](/img/structure/B2678739.png)
![7-(3,4-difluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2678741.png)
amino]-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile](/img/structure/B2678742.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2678743.png)
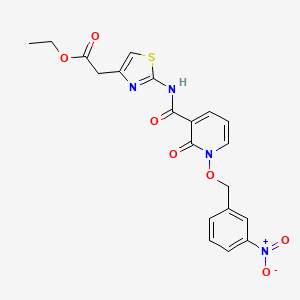
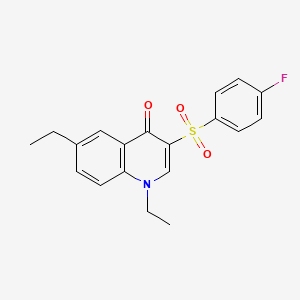
![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2678749.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2678752.png)
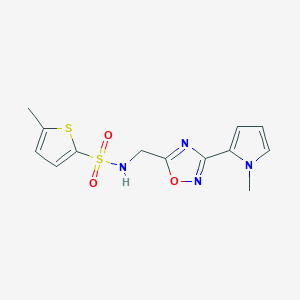
![7-[4-(1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678757.png)
